トレオスルファン

概要

説明

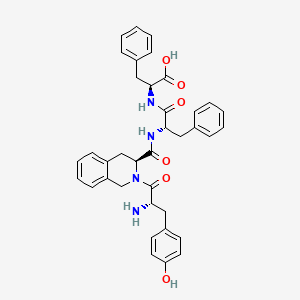

トレオスルファンは、主に同種造血幹細胞移植前のコンディショニング治療に使用される二機能性アルキル化剤です。骨髄をクリアし、移植された細胞が健康な血液細胞を産生するためのスペースを作る能力で知られています。 トレオスルファンは体内で活性エポキシド化合物に変換され、DNAに結合することで急速に増殖する細胞を殺します .

科学的研究の応用

Treosulfan has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions.

Biology: Investigated for its effects on rapidly dividing cells and its potential as an immunosuppressive agent.

Medicine: Primarily used in conditioning treatments before stem cell transplantation. .

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

作用機序

トレオスルファンは、体内で活性エポキシド化合物に変換されるプロドラッグです。これらの化合物は、DNAやその他の生体分子をアルキル化することによって作用し、細胞死を引き起こします。 免疫抑制効果は、造血幹細胞、T細胞、NK細胞に対する毒性に起因すると考えられています . 分子標的はDNA鎖であり、損傷するとDNA複製が阻害され、癌細胞が死滅します .

類似の化合物との比較

類似の化合物

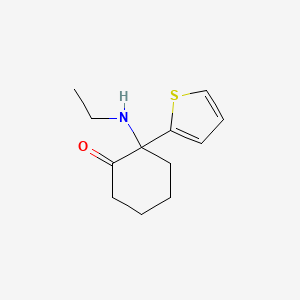

ブスルファン: 幹細胞移植前のコンディショニング治療に使用される別のアルキル化剤。

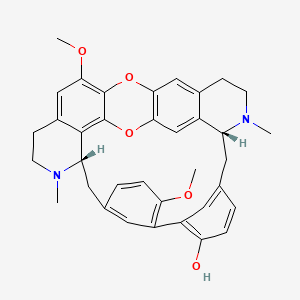

メルファラン: 化学療法に使用されるアルキル化剤。

トレオスルファンの独自性

トレオスルファンは、pH依存性の活性エポキシド化合物への変換により、標的細胞の殺傷を可能にするというユニークな特徴を持っています。 ブスルファンと比較して、毒性が低く、特定のコンディショニングレジメンでより効果的であると考えられています .

トレオスルファンの骨髄クリア能力と幅広い抗腫瘍効果は、臨床および研究の両方において貴重な化合物となっています。

生化学分析

Biochemical Properties

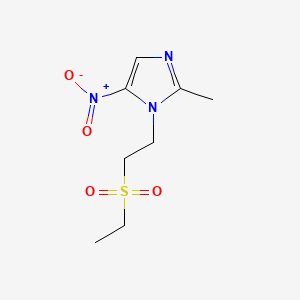

Treosulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide { (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide { (2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} . These active metabolites of Treosulfan are responsible for its cytotoxic properties .

Cellular Effects

In the body, Treosulfan is converted into other compounds called epoxides which kill cells, especially cells that develop rapidly such as bone marrow cells, by attaching to their DNA while they are dividing . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells .

Molecular Mechanism

Treosulfan exerts its effects at the molecular level through its active metabolites, which are formed in a pH and temperature-dependent reaction . These metabolites kill cells by attaching to their DNA while they are dividing .

Temporal Effects in Laboratory Settings

The effects of Treosulfan over time in laboratory settings have been observed in several studies. For instance, a study found that Treosulfan has advantages in terms of dose of administration, lower incidence of sinusoidal obstruction syndrome, and lower neurotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of Treosulfan vary with different dosages. A population pharmacokinetic model has been developed that allows the prediction of Treosulfan and its active metabolites’ concentrations in rat plasma and brain .

Metabolic Pathways

Treosulfan is converted spontaneously (non-enzymatically) into its active compounds . This conversion is a highly pH- and temperature-sensitive nonenzymatic process .

Transport and Distribution

Treosulfan and its active metabolites are rapidly distributed in the body . Both Treosulfan and its active metabolites poorly penetrate the blood–brain barrier .

準備方法

合成経路と反応条件

トレオスルファンは、水素化ホウ素ナトリウムとヨウ素を還元剤として用いて合成することができます。 この方法は、従来の試薬と比較して危険性が少なく、より便利です . このプロセスでは、中間体を還元して、トレオスルファンを高収率かつ高純度で得ます。

工業生産方法

工業的な環境では、トレオスルファンは、注入用の溶液用の粉末として製造されます。 粉末は、1mL当たり50mgのトレオスルファンを含む溶液を作成するために再構成されます . 生産プロセスは、最終製品の純度と効力を確保するために厳密に管理されています。

化学反応の分析

反応の種類

トレオスルファンは、次のようないくつかの種類の化学反応を起こします。

酸化: 活性エポキシド化合物への変換。

還元: 水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: DNAやその他の生体分子のアルキル化。

一般的な試薬と条件

- pH依存性のエポキシドへの変換。

還元: 水素化ホウ素ナトリウムとヨウ素。

置換: アルキル化反応は体内で自発的に起こります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、活性エポキシド化合物、例えば(2S,3S)-1,2-エポキシブタン-3,4-ジオール-4-メタンスルホネートとL-ジエポキシブタンです .

科学研究への応用

トレオスルファンは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Busulfan: Another alkylating agent used in conditioning treatments before stem cell transplantation.

Melphalan: An alkylating agent used in chemotherapy.

Uniqueness of Treosulfan

Treosulfan is unique due to its pH-dependent conversion to active epoxide compounds, which allows for targeted cell killing. It is considered less toxic and more effective in certain conditioning regimens compared to busulfan .

Treosulfan’s ability to clear bone marrow and its broad antineoplastic effects make it a valuable compound in both clinical and research settings.

特性

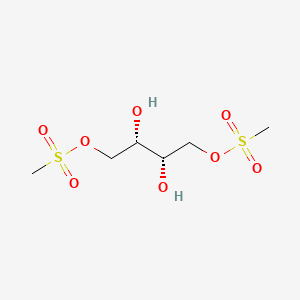

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Treosulphan?

A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]

Q2: What are the downstream effects of Treosulphan's interaction with DNA?

A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]

Q3: What is the molecular formula and weight of Treosulphan?

A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]

Q4: Is there any spectroscopic data available for Treosulphan?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.

Q5: How stable are Treosulphan solutions used in in vitro assays?

A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []

Q6: What are the main clinical applications of Treosulphan?

A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]

Q7: How does Treosulphan compare to Busulfan in conditioning regimens?

A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]

Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?

A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]

Q9: What are the potential toxicities associated with Treosulphan?

A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]

Q10: What are the future research directions for Treosulphan?

A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []

Q11: What resources are available for researchers studying Treosulphan?

A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。